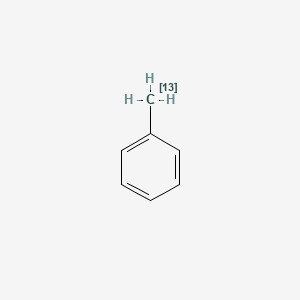Methyl-13C-benzene
CAS No.: 6933-23-9
Cat. No.: VC3798995
Molecular Formula: C7H8
Molecular Weight: 93.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6933-23-9 |
|---|---|
| Molecular Formula | C7H8 |
| Molecular Weight | 93.13 g/mol |
| IUPAC Name | (113C)methylbenzene |
| Standard InChI | InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 |
| Standard InChI Key | YXFVVABEGXRONW-OUBTZVSYSA-N |
| Isomeric SMILES | [13CH3]C1=CC=CC=C1 |
| SMILES | CC1=CC=CC=C1 |
| Canonical SMILES | CC1=CC=CC=C1 |
Introduction
Structural and Electronic Properties of Methyl-13C-Benzene
Methyl-13C-benzene consists of a benzene ring substituted with a methyl group containing a ¹³C atom. The electronic effects of the methyl group on the aromatic ring are well-documented. The methyl group acts as an electron-donating substituent via hyperconjugation, which slightly increases the electron density at the ortho and para positions of the ring . This electronic perturbation influences both the chemical reactivity and spectroscopic signatures of the compound.
Synthesis of Methyl-13C-Benzene
The synthesis of Methyl-13C-benzene typically involves isotopic labeling strategies. Two common methods are:
Friedel-Crafts Alkylation with ¹³C-Labeled Reagents
Benzene can undergo Friedel-Crafts alkylation using ¹³C-labeled methyl halides (e.g., ¹³CH₃X, where X = Cl, Br) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method ensures direct incorporation of the ¹³C label into the methyl group.
Grignard Reagent Approach
An alternative route involves reacting ¹³C-labeled methyl magnesium bromide (¹³CH₃MgBr) with a benzene derivative, followed by protonolysis. This method offers higher regioselectivity and avoids the formation of polyalkylated byproducts.
Both methods require rigorous purification steps, such as distillation or chromatography, to isolate Methyl-13C-benzene from unreacted precursors or isotopic impurities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the cornerstone of characterizing Methyl-13C-benzene. The chemical shift of the ¹³C-labeled methyl carbon provides critical insights into its electronic environment.
Chemical Shift Assignments
In deuterated chloroform (CDCl₃), the methyl carbon in Methyl-13C-benzene resonates at approximately 21.03 ppm . This shift is consistent with the methyl group in toluene, where the carbon-12 counterpart appears at 20.81 ppm . The slight upfield shift for the ¹³C-labeled carbon arises from isotopic effects on nuclear shielding.
The aromatic carbons exhibit shifts analogous to those of toluene:
These values are corroborated by studies on methyl benzoates and substituted toluenes, where para carbons experience deshielding due to conjugation effects .
Solvent Effects on Chemical Shifts
The chemical shift of the ¹³C-methyl group varies slightly with solvent polarity. For example:
These variations are attributed to solvent-induced changes in the electron density around the methyl group.
Comparative Analysis with Related Compounds
Methyl-13C-Benzoate
In methyl benzoate (C₆H₅COO¹³CH₃), the ¹³C-labeled methoxyl carbon resonates at 60–65 ppm , significantly downfield compared to Methyl-13C-benzene. This deshielding reflects the electron-withdrawing nature of the ester group, which reduces electron density at the methoxyl carbon.
13C-Labeled Anisole
The methoxyl carbon in anisole (C₆H₅O¹³CH₃) appears at 55–60 ppm , intermediate between Methyl-13C-benzene and methyl benzoate. This highlights the interplay between substituent electronegativity and ¹³C shielding.
Applications of Methyl-13C-Benzene
NMR Spectroscopy Standards
Methyl-13C-benzene serves as an internal standard for calibrating ¹³C NMR spectrometers due to its well-defined chemical shift and stability.
Mechanistic Studies in Organic Chemistry
The ¹³C label enables tracking of methyl group transfer in reaction mechanisms, such as Friedel-Crafts alkylations or enzymatic transformations.
Metabolic Tracing
In biochemistry, Methyl-13C-benzene is used to study methyl group metabolism in biological systems, particularly in pathways involving S-adenosylmethionine (SAM).
Challenges and Considerations
Solvent Interactions
Polar solvents like DMSO can induce shifts of up to 0.5 ppm in the methyl carbon signal, necessitating careful solvent selection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume